1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is a derivative of tetrahydroisoquinoline, a large group of natural products . It is a solid substance . Tetrahydroisoquinolines (THIQ) are an important class of isoquinoline alkaloids and have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is C10H11NO2 . The molecular weight is 177.20 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the diastereomeric morpholinone derivative, which is then transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is a solid substance . The molecular weight is 177.20 . The storage temperature is room temperature .Scientific Research Applications
Chemistry and Synthesis
- Decarboxylation and Derivatives Formation: Decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives leads to the formation of 4-substituted isoquinoline derivatives in various solvents, indicating its potential use in synthetic chemistry (Tachibana, Matsuo, & Yamada, 1968).
- Preparation of Derivatives: Several derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been prepared and characterized, demonstrating the compound’s versatility in generating structurally diverse derivatives (Jansa, Macháček, & Bertolasi, 2006).
Enantioselective Synthesis
- Dynamic Kinetic Resolution: Enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, useful in synthesizing modulators of nuclear receptors, is synthesized through Candida antarctica lipase B-catalyzed dynamic kinetic hydrolysis, showcasing its importance in enantioselective synthesis (Forró, Megyesi, Paál, & Fülöp, 2016).
Novel Synthesis Methods
- Three-Component Reaction Synthesis: The use of isocyanide-based, three-component reactions for synthesizing 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives highlights innovative methods in chemical synthesis (Schuster, Lázár, & Fülöp, 2010).
- Petasis Reaction and Cyclization Sequence: The Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization is a convenient method for synthesizing tetrahydroisoquinoline-1-carboxylic acids, indicating a streamlined approach for complex molecule synthesis (Chrzanowska, Grajewska, Meissner, Rozwadowska, & Wiatrowska, 2012).
Biological and Medicinal Applications
- Anticancer Agent Synthesis: Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents underlines the compound's significance in medicinal chemistry (Redda, Gangapuram, & Ardley, 2010).
- Diversity-Oriented Synthesis for Medicinal Chemistry: The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives, a core element in various biologically active compounds, demonstrates its broad applicability in developing pharmaceuticals (Kotha, Deodhar, & Khedkar, 2014).
Safety And Hazards
The safety and hazards associated with 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid include acute toxicity (oral and dermal), eye damage, skin corrosion, and specific target organ toxicity . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPYPSNDPNMYIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974687 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride | |
CAS RN |
5926-71-6 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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